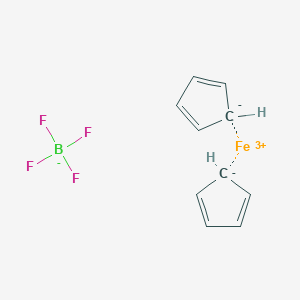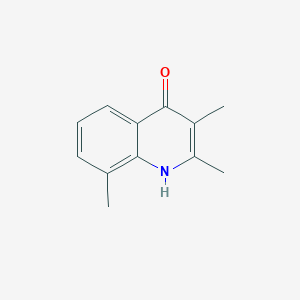
3-Chloro-6-phenoxypyridazine
Overview
Description
3-Chloro-6-phenoxypyridazine (3-CPP) is a synthetic organic compound belonging to the pyridazine family of heterocyclic compounds. It has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe for imaging.
Scientific Research Applications
Herbicidal Applications :
- 3-Chloro-6-phenoxypyridazine has been identified as a potent pre-emergent herbicide. Its herbicidal activity was superior in paddy field conditions compared to other phenoxypyridazines (Tamura, Jojima, Kawakubo, Nakamura, & Takematsu, 1966).
- Various 3-halo-6-phenoxypyridazines, including this compound, showed significant herbicidal effects on radish and millet. Some derivatives also promoted shoot growth in millet (Jojima, Yoshimura, Takematsu, & Tamura, 1963).
Synthesis of Derivatives :
- This compound was used in the synthesis of various pyridazine derivatives, which were then evaluated for their herbicidal properties (Jojima & Tamura, 1965).
- The compound was also used in large-scale synthesis processes, demonstrating its utility in chemical manufacturing (Bryant, Kunng, & South, 1995).
Pharmaceutical Importance :
- In medicinal chemistry, derivatives of pyridazine, including this compound analogs, have shown significant importance. They are used in synthesizing compounds with potential pharmaceutical applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Chemical Reactions and Syntheses :
- Reactions involving this compound and its role in the formation of other chemical compounds have been studied, highlighting its versatility in chemical synthesis (Chung, Kang, & Yoon, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, to which this compound belongs, have been studied for their potential as herbicides and anticancer agents .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets and cause significant changes . For instance, some pyridazine derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Given its potential as a herbicide and anticancer agent, it’s likely that it affects pathways related to cell growth and division .
Result of Action
As mentioned earlier, some pyridazine derivatives have been found to cause cell cycle arrest and apoptosis in cancer cells . As a potential herbicide, it may inhibit plant growth .
Biochemical Analysis
Cellular Effects
3-Chloro-6-phenoxypyridazine has been found to have significant effects on various types of cells. For instance, it has been reported to have herbicidal effects on radish and millet
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-chloro-6-phenoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-7-10(13-12-9)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVVMGVIGYPNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328034 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1490-44-4 | |
| Record name | 3-Chloro-6-phenoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

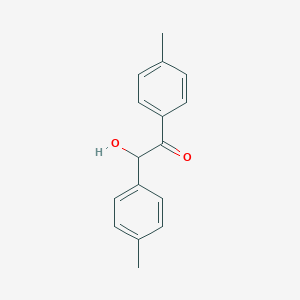

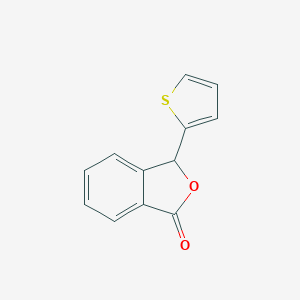
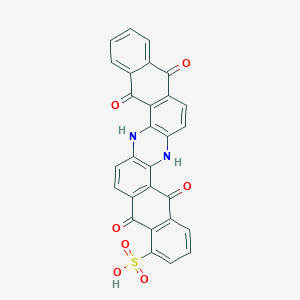
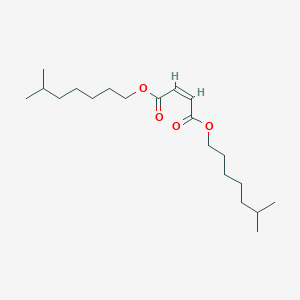
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
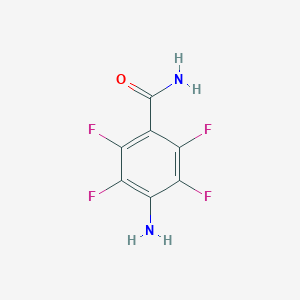
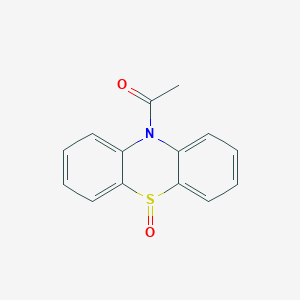
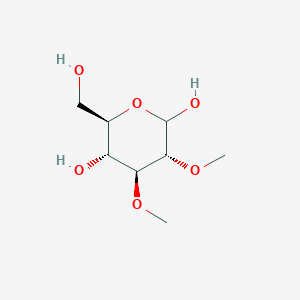


![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
